N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC10908152
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N2O2S |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H14N2O2S/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) |
| Standard InChI Key | GPPRTSAWONLQPA-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Introduction
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is an organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a benzothiazole moiety with a furan-2-carboxamide group, which contributes to its biological activity and chemical reactivity.
Synthesis
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. These steps may include the formation of the benzothiazole ring, followed by its coupling with the phenyl group, and finally, the incorporation of the furan-2-carboxamide moiety. Optimized conditions such as temperature control, choice of solvents, and catalyst use are crucial for maximizing yield and purity during synthesis.
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action involves interaction with key molecular targets such as enzymes and receptors associated with cell wall synthesis in bacteria and fungi. This interaction disrupts critical metabolic pathways, leading to cell death and inhibition of growth.
| Biological Activity | Target | Mechanism |
|---|---|---|
| Antimicrobial | Bacterial cell wall synthesis enzymes | Disruption of cell wall synthesis |
| Antifungal | Fungal cell wall synthesis enzymes | Disruption of cell wall synthesis |
| Anticancer | Cancer cell proliferation pathways | Inhibition of cell proliferation |
Research Findings and Applications
Research on N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide has demonstrated its potential as a lead compound in drug discovery efforts targeting infectious diseases and cancer treatment. The unique combination of benzothiazole and furan rings enhances its ability to interact with specific biological targets, potentially leading to therapeutic applications.
| Application | Potential Use |
|---|---|
| Infectious Diseases | Antimicrobial and antifungal treatments |
| Cancer Treatment | Inhibition of cancer cell proliferation |
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